molecular formula C16H17N3O6 B13397435 N-Phthaloyl-L-alanyl-L-glutamine

N-Phthaloyl-L-alanyl-L-glutamine

Cat. No.: B13397435
M. Wt: 347.32 g/mol
InChI Key: FJSAIZIREWPYHK-UHFFFAOYSA-N
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Description

N-Phthaloyl-L-alanyl-L-glutamine (CAS 3343-29-1) is a synthetic dipeptide derivative where the α-amino group of the alanine residue is protected by a phthaloyl group. This compound belongs to the class of N-acyl-α-amino acids and is primarily utilized in peptide synthesis as an intermediate. The phthaloyl group serves as a protective moiety, enhancing stability during chemical reactions while allowing selective deprotection for subsequent modifications . Synonyms include PHT-GLN-OH and N-α-Phthalyl-L-glutamine.

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

5-amino-2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)

InChI Key

FJSAIZIREWPYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Preparation of Phthaloyl-L-alanine Intermediate

Two main approaches are reported for preparing the phthaloyl-L-alanine intermediate:

Method Reagents & Conditions Key Features Yield & Purity
A. Direct Reflux with Phthalic Anhydride L-alanine, phthalic anhydride, toluene; reflux at 100-130°C for 2-6 hours with water removal Simple, uses inexpensive starting materials; water formed is removed by azeotropic distillation Intermediate isolated by crystallization and drying; high purity
B. Conversion to Acyl Chloride Phthaloyl-L-alanine reacted with thionyl chloride or phosgene in toluene at 50-60°C for 3 hours Generates reactive acyl chloride for subsequent coupling Acyl chloride toluene solution obtained; used directly in next step

Example:
Dissolving 230 kg of L-phthaloyl-alanine in 700 kg toluene, adding 130 kg thionyl chloride, and reacting at 50°C for 3 hours yields the acyl chloride intermediate suitable for coupling.

Coupling with L-Glutamine or L-Glutaminate

The key step is the reaction of phthaloyl-L-alanyl chloride with L-glutamine or its salt (L-glutaminate) in an alkaline aqueous medium. The following parameters are critical:

Parameter Description Optimal Range
Solvent system Biphasic system: aqueous alkaline solution and toluene organic phase containing phthaloyl-L-alanyl chloride Aqueous phase contains L-glutaminate; toluene phase contains acyl chloride
pH control Maintained between 9.5 and 11.5 during reaction to prevent hydrolysis and side reactions Preferably 10.0 - 10.5
Temperature Ambient to mild heating (room temperature to ~40°C) ~25-40°C
Reaction time 30 minutes to 1 hour ~30 min after addition complete
Post-reaction acidification pH adjusted to <4 with inorganic acid (e.g., HCl) to precipitate product pH 3-4

Example:
In 120 mL aqueous potassium salt solution at pH 10, 10 g L-glutaminate is stirred while 20 g phthaloyl-L-alanyl chloride in 200 mL toluene is added dropwise with simultaneous addition of 20% KOH to maintain pH at 10-10.5. After 30 min reaction, the organic phase is removed, aqueous phase acidified to pH 3-4 with HCl, precipitating white solid, filtered and recrystallized from 95% ethanol to yield phthaloyl-L-alanyl-L-glutamine with 81% yield and >99% purity by HPLC.

Alternative Synthetic Routes

  • Use of Vinyl Chloroformate:
    Vinyl chloroformate reacts with phthalyl-L-alanine to form an activated intermediate, which then condenses with L-glutaminate. However, this method suffers from more by-products and lower yields.

  • Direct Reaction of Phthalic Anhydride with L-glutamine:
    Reaction of phthalic anhydride with L-glutamine in presence of base (e.g., triethylamine) in toluene under reflux can yield N-alpha-phthaloyl-L-glutamine, but this is less direct for the dipeptide and more suited for the single amino acid derivative.

Process Optimization and Industrial Considerations

Aspect Optimization Impact on Production
pH Control Maintaining pH strictly between 9.5-11.5 during acylation reduces side reactions and increases yield Higher purity, better reproducibility
Use of Phthaloyl-L-alanyl Chloride Using acyl chloride intermediate improves reaction rate and selectivity Industrial scalability, higher throughput
Recrystallization Solvent Ethanol (95%) commonly used for purification Enhances purity >99% HPLC
By-product Management Acidification step precipitates product cleanly; organic phase removal minimizes impurities Easier filtration and drying
Raw Material Selection Using industrially cheap L-alanine and tetrahydrophthalic anhydride reduces costs Economic viability for large scale

An industrial-scale example involves dissolving 230 kg of L-phthaloyl-alanine in 700 kg toluene, converting to acyl chloride with thionyl chloride, then reacting with L-glutaminate under soda ash alkaline conditions, followed by acid precipitation to obtain product with ~90% yield and high purity.

Summary Table of Preparation Conditions

Step Reagents Solvent Conditions Yield (%) Purity (HPLC) Notes
Phthaloyl-L-alanine synthesis L-alanine + phthalic anhydride Toluene Reflux 100-130°C, 2-6 h Not specified High Water removal by azeotrope
Acyl chloride formation Phthaloyl-L-alanine + thionyl chloride Toluene 50-60°C, 3 h Quantitative High Used directly in coupling
Coupling with L-glutaminate Phthaloyl-L-alanyl chloride + L-glutaminate Biphasic (aqueous + toluene) pH 10-10.5, RT, 30 min 81-90 >99% pH adjusted to <4 for precipitation
Purification Recrystallization 95% Ethanol RT >99% Improves purity

Research Findings and Comparative Analysis

  • The method using phthaloyl-L-alanyl chloride and L-glutaminate in alkaline aqueous media is the most efficient, providing high yield and purity with relatively simple operations.
  • Earlier methods involving triphenylphosphine/hexachloroethane or phosgene are less favorable due to toxicity, complexity, and low yields.
  • The vinyl chloroformate method produces more by-products and is less suitable for industrial scale.
  • Biotechnological enzymatic synthesis of L-alanyl-L-glutamine (without phthaloyl protection) exists but is distinct from the chemical preparation of the phthaloyl derivative.
  • Industrial processes favor the use of cheap raw materials like tetrahydrophthalic anhydride and L-alanine, with controlled reaction conditions to maximize product quality and minimize cost.

Chemical Reactions Analysis

Types of Reactions

N-Phthaloyl-L-alanyl-L-glutamine undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the compound into its constituent amino acids.

    Substitution: Replacing the phthaloyl group with other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Substitution: Involves nucleophilic reagents such as amines or alcohols.

    Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Produces L-alanine and L-glutamine.

    Substitution: Results in various substituted derivatives of the original compound.

    Oxidation and Reduction: Leads to oxidized or reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-Phthaloyl-L-alanyl-L-glutamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phthaloyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. The phthaloyl group provides stability to the dipeptide, allowing it to resist degradation and maintain its structure. This stability is crucial for its role in drug delivery and as a protective agent in parenteral nutrition. The compound’s interaction with cellular pathways helps in maintaining nitrogen balance and supporting protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Functional Groups Key Structural Features
N-Phthaloyl-L-alanyl-L-glutamine 3343-29-1 ~365.38* Phthaloyl, dipeptide (Ala-Gln) Phthaloyl-protected α-amino group
L-Alanyl-L-Glutamine 39537-23-0 217.22 Dipeptide (Ala-Gln) Free α-amino group, bioactive form
Phenylacetylglutamine 28047-15-6 281.26 N-phenylacetyl, glutamine Metabolite with phenylacetyl modification
N-Acetyl-L-glutamine 2490-97-3 188.18 N-acetyl, glutamine Acetylated α-amino group
N-L-γ-Glutamyl-L-Leucine 2566-39-4 260.29 γ-glutamyl linkage (Glu-Leu) Unusual peptide bond (γ-carboxyl linkage)

*Calculated based on molecular formula (C₁₆H₁₉N₃O₇).

Key Observations:
  • Protective Groups : this compound’s phthaloyl group distinguishes it from bioactive dipeptides like L-alanyl-L-glutamine, which lacks protection. This group enhances synthetic utility but limits direct biological activity .
  • Peptide Linkages : Unlike N-L-γ-glutamyl-L-leucine (), which features a γ-carboxyl linkage, this compound has a standard α-peptide bond.
  • Metabolites : Phenylacetylglutamine () is a human metabolite linked to phenylacetate metabolism, while N-acetylglutamine () may play roles in detoxification or nitrogen transport.
L-Alanyl-L-Glutamine (Ala-Gln)
  • Clinical Efficacy: Postoperative Recovery: In a randomized study of 120 patients, Ala-Gln-supplemented parenteral nutrition (PN) improved nitrogen balance (144 ± 145 vs. -5 ± 162 mg/kg; p = 0.0004) and reduced intestinal permeability (lactulose/mannitol ratio: 0.097 ± 0.063 vs. 0.132 ± 0.081; p = 0.02), shortening hospital stays by 4 days . Immune Function: Enhanced lymphocyte recovery (2.41 ± 0.27 vs. 1.52 ± 0.17 cells/nL; p < 0.05) and leukotriene synthesis in surgical patients . Critical Care: Reduced nosocomial infections (pneumonia: 8.04 vs. 29.25 episodes/‰ ventilator days; p = 0.02) and improved glycemic control in ICU patients .
This compound
  • Synthetic Utility : Used as an intermediate in peptide synthesis (e.g., preparation of N(2)-L-alanyl-L-glutamine via mixed anhydride methods) . The phthaloyl group is removed under mild basic or acidic conditions to yield bioactive peptides.
  • Limitations: No direct clinical data available; its utility lies in enabling controlled synthesis of therapeutic dipeptides.
Other Derivatives
  • Phenylacetylglutamine : A biomarker in metabolic studies, associated with phenylacetate detoxification in uremic patients .
  • N-Acetylglutamine : Investigated for roles in nitrogen metabolism but lacks robust clinical evidence .

Stability and Pharmacokinetics

  • Ala-Gln : Stable in PN solutions, with hydrolysis releasing free glutamine and alanine. Plasma glutamine levels remain elevated post-infusion .
  • N-Phthaloyl Derivatives : Require deprotection for bioactivity, limiting in vivo utility. The phthaloyl group may reduce solubility compared to acetyl or phenylacetyl modifications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-Phthaloyl-L-alanyl-L-glutamine, and how can purity be maximized?

  • Methodology : Synthesis typically involves coupling L-alanyl-L-glutamine with phthalic anhydride under anhydrous conditions. Key steps include:

  • Reaction Conditions : Use of dimethylformamide (DMF) as a solvent, controlled temperature (60–80°C), and nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization from ethanol-water mixtures to achieve >95% purity .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for amino acid to phthalic anhydride) and monitor reaction progress via thin-layer chromatography (TLC).

Q. How is this compound characterized analytically to confirm structural integrity?

  • Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and retention time .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify phthalyl group incorporation (e.g., aromatic protons at δ 7.6–7.8 ppm) and absence of unreacted intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 377.12) .

Q. What are the primary biological activities of this compound, and how are they assessed?

  • Key Activities :

  • Enzyme Modulation : Inhibition of glutaminase in cancer cell lines, tested via colorimetric assays (e.g., glutamate dehydrogenase-coupled reactions) .
  • Metabolic Stability : Evaluated in hepatocyte suspensions using LC-MS to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
    • Cell-Based Assays : Dose-response curves in 3D tumor spheroids to quantify IC50_{50} values for proliferation inhibition .

Advanced Research Questions

Q. How does the phthalyl group influence the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C, sampling at intervals (0–72 hrs) for HPLC analysis. Degradation products (e.g., free glutamine) indicate hydrolytic susceptibility .
  • Plasma Stability : Use human plasma with EDTA, quench with acetonitrile, and quantify parent compound via LC-MS/MS. The phthalyl group reduces esterase-mediated hydrolysis compared to acetylated analogs .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Factors to Analyze :

  • Assay Variability : Compare cell line origins (e.g., HeLa vs. HepG2) and culture media (glutamine-free vs. standard RPMI) that alter endogenous glutamine levels .
  • Impurity Interference : Characterize batch-to-batch variations using 1^1H NMR to detect residual solvents (e.g., DMF) that may artifactually inhibit enzymes .
    • Meta-Analysis : Use multivariate regression to correlate bioactivity with experimental parameters (e.g., incubation time, serum concentration) .

Q. What experimental approaches elucidate interactions between this compound and metabolic pathways?

  • Techniques :

  • Isotope Tracing : 13^{13}C-labeled compound in cancer cells, tracked via GC-MS to map incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) .
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} for glutaminase inhibition using recombinant enzyme and varying substrate concentrations .
  • Metabolomics : Untargeted LC-MS profiling of treated cells to identify dysregulated pathways (e.g., glutathione synthesis) .

Q. How do structural analogs of this compound compare in drug delivery applications?

  • Comparative Analysis :

  • Solubility : Phthalyl derivatives show 2–3× higher logP values than N-acetyl or benzoyl analogs, enhancing blood-brain barrier penetration .
  • Bioavailability : Pharmacokinetic studies in rodents reveal AUC024_{0-24} of 12.5 µM·hr for the phthalyl variant vs. 5.8 µM·hr for N-acetyl-L-glutamine .
    • Design Strategies : Introduce PEGylated side chains to balance hydrophobicity and renal clearance .

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